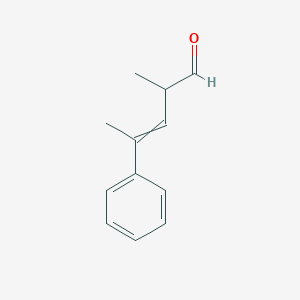

2-Methyl-4-phenylpent-3-enal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92722-77-5 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-methyl-4-phenylpent-3-enal |

InChI |

InChI=1S/C12H14O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-10H,1-2H3 |

InChI Key |

UALGPJZFAQHTKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C(C)C1=CC=CC=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4 Phenylpent 3 Enal

Classical Chemical Synthesis Routes

Classical synthetic strategies provide a foundational framework for the preparation of 2-Methyl-4-phenylpent-3-enal. These methods, while traditional, are robust and widely documented in organic synthesis literature.

Directed Aldol (B89426) Condensation Strategies

Directed aldol condensation offers a powerful method for the regioselective formation of the carbon-carbon bond between the α- and β-positions of the target molecule. In a plausible route to this compound, this would involve the reaction of an enolate of propanal with phenylacetaldehyde (B1677652).

To prevent a mixture of products that can arise from self-condensation and cross-condensation, a directed approach is necessary. chemistrysteps.com This is typically achieved by pre-forming the enolate of one carbonyl compound using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. youtube.com In this case, propanal would be deprotonated by LDA to form the lithium enolate. This enolate would then be reacted with phenylacetaldehyde, which acts as the electrophile. The initial aldol addition product, a β-hydroxy aldehyde, would then be subjected to dehydration, often under acidic or basic conditions with heating, to yield the final α,β-unsaturated aldehyde, this compound. masterorganicchemistry.comlibretexts.org The success of this mixed aldol reaction hinges on the selective formation of the desired enolate and its subsequent reaction with the second aldehyde component. libretexts.org

Table 1: Key Parameters in Directed Aldol Condensation

| Parameter | Condition | Purpose |

| Base | Lithium Diisopropylamide (LDA) | To irreversibly form the enolate of propanal. |

| Temperature | -78 °C | To control the reaction and prevent side reactions. |

| Reactant 1 | Propanal | Enolate precursor. |

| Reactant 2 | Phenylacetaldehyde | Electrophilic partner. |

| Dehydration | Acid or Base with Heat | To form the α,β-unsaturated system. |

Olefination Reactions for Carbon-Carbon Double Bond Formation

Olefination reactions are a cornerstone of alkene synthesis and provide a direct route to the carbon-carbon double bond in this compound.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. libretexts.org For the synthesis of this compound, a potential strategy involves the reaction of a phosphorus ylide derived from a 2-halopropane with phenylacetaldehyde. However, a more convergent approach would be the reaction of a stabilized ylide, such as (triphenylphosphoranylidene)acetaldehyde, with 1-phenylethan-1-one. The use of stabilized ylides generally favors the formation of the (E)-isomer. masterorganicchemistry.comresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com This method is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.com For the synthesis of this compound, a suitable phosphonate ester, such as a derivative of 2-phosphonopropanal, would be deprotonated with a base like sodium hydride to form a nucleophilic carbanion. alfa-chemistry.comorganicchemistrydata.org This carbanion would then react with benzaldehyde (B42025). The HWE reaction typically exhibits high (E)-selectivity, which is advantageous for controlling the stereochemistry of the final product. wikipedia.orgorganic-chemistry.org The E-isomer selectivity of the HWE olefination can be enhanced by using specific bases and solvents, such as lithium tert-butoxide in hexane.

Table 2: Comparison of Wittig and HWE Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Nucleophile | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Stereoselectivity | Dependent on ylide stability | Generally high (E)-selectivity |

| Reactivity | Stabilized ylides are less reactive | Phosphonate carbanions are generally more reactive |

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base, typically an amine like piperidine. wikipedia.orgtaylorandfrancis.com For the synthesis of this compound, a variant of this reaction could be employed. For instance, the reaction of benzaldehyde with a compound containing an activated methyl group adjacent to an aldehyde functionality, in the presence of a base, could lead to the desired product after decarboxylation if a suitable precursor is used. wikipedia.orgpurechemistry.org A Doebner modification, which uses pyridine (B92270) as a solvent and can lead to decarboxylation, is a relevant variant. wikipedia.org The Knoevenagel condensation is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated systems. tandfonline.com

Selective Oxidation and Reduction Pathways from Precursors

An alternative approach to this compound involves the selective transformation of a precursor molecule that already contains the required carbon skeleton. A key strategy is the selective oxidation of the corresponding allylic alcohol, 2-methyl-4-phenylpent-3-en-1-ol.

This oxidation can be achieved using a variety of reagents that are known to selectively oxidize allylic alcohols to α,β-unsaturated aldehydes without affecting the carbon-carbon double bond. thieme-connect.comrsc.orgnih.gov Common reagents for this transformation include manganese dioxide (MnO2), which is a classic and mild reagent for this purpose, and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent under carefully controlled conditions. organic-chemistry.orgnih.gov More modern and environmentally friendly methods may also be employed. rsc.orgnih.gov

The precursor, 2-methyl-4-phenylpent-3-en-1-ol, can be synthesized through methods such as the Grignard reaction between a phenyl-containing Grignard reagent and 2-methyl-3-butenal.

Modern Catalytic and Stereoselective Synthesis

Modern synthetic methods increasingly focus on the use of catalytic and stereoselective reactions to improve efficiency and control over the three-dimensional structure of the product. In the context of this compound synthesis, organocatalysis presents a promising avenue for achieving high stereoselectivity.

For instance, enantioselective aldol reactions catalyzed by chiral secondary amines, such as proline and its derivatives, could be employed to control the stereocenter at the α-position during the carbon-carbon bond formation step. Similarly, organocatalytic Michael additions to α,β-unsaturated aldehydes can be highly stereoselective. While a direct stereoselective synthesis of this compound is not widely reported, the principles of organocatalysis are well-established for the synthesis of structurally similar chiral α,β-unsaturated aldehydes. rsc.org These methods often proceed under mild conditions and offer a green alternative to traditional metal-based catalysts. rsc.org

Synthetic Routes to this compound: A Review of Modern Methodologies

The synthesis of specific chiral molecules is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to fragrance compounds. This compound, a β,γ-unsaturated aldehyde, presents a unique synthetic challenge due to the presence of a stereocenter at the C2 position. This article focuses exclusively on the synthetic methodologies for preparing this compound, with a particular emphasis on controlling its stereochemistry.

1 Asymmetric Catalysis in the Construction of Chiral Centers

The creation of the chiral center in this compound is a critical step in its synthesis. Asymmetric catalysis, utilizing either small organic molecules or transition metal complexes, offers powerful strategies for achieving high enantioselectivity.

1 Chiral Organocatalysis for Enantiocontrol

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral aldehydes and ketones. These reactions are often mediated by chiral amines, which can activate substrates through the formation of transient iminium ions or enamines. For the synthesis of β,γ-unsaturated aldehydes like this compound, organocatalytic approaches could be envisioned through the asymmetric functionalization of related unsaturated systems.

While specific examples for the direct synthesis of this compound using organocatalysis are not extensively documented in publicly available literature, general principles of organocatalysis are highly relevant. For instance, the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes, a reaction class where organocatalysis excels, can be a pathway to related chiral structures. An organocatalytic Michael-cyclization cascade of aldehydes with 4-oxa-α,β-unsaturated carboxylic acids has been shown to produce functionalized γ-lactols with high yields and enantioselectivities, which are precursors to chiral γ-lactones and γ-lactams. rsc.org

Future research may focus on adapting these established organocatalytic methods to the specific steric and electronic demands of precursors to this compound.

2 Transition-Metal Catalyzed Enantioselective Methodologies

Transition-metal catalysis provides a versatile platform for a wide array of asymmetric transformations. For the synthesis of chiral aldehydes, methods such as asymmetric hydrogenation, hydroformylation, and various coupling reactions are of prime importance.

A notable development is the copper-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids to β-chiral aldehydes. chemistryviews.org This method utilizes a copper catalyst with a chiral phosphine (B1218219) ligand to achieve high enantioselectivity. chemistryviews.org While this has been demonstrated for α,β-unsaturated systems, its application to the synthesis of β,γ-unsaturated aldehydes like this compound from a suitable precursor could be a promising avenue.

Furthermore, rhodium-catalyzed hydroformylation of prochiral olefins is a well-established method for generating chiral aldehydes. The direct asymmetric hydroformylation of a precursor like 1-phenyl-3-methyl-1-butene could theoretically yield this compound, although control of regioselectivity and enantioselectivity would be a significant challenge. Transition-metal-catalyzed reactions of allenes have also become increasingly important for achieving a high degree of selectivity. researchgate.net

| Catalyst System | Substrate Type | Product Type | Key Features |

| Cu(OAc)₂ with Chiral Phosphine Ligand | α,β-Unsaturated Carboxylic Acids | β-Chiral Aldehydes | High enantioselectivity, good yields. chemistryviews.org |

| Rhodium/Chiral Ligands | Prochiral Olefins | Chiral Aldehydes | Potential for direct synthesis via hydroformylation. |

| Transition Metal Complexes | Allenes | Chiral Products | High degree of regio- and stereoselectivity. researchgate.net |

2 Diastereoselective Synthesis of this compound and Analogues

The aldol condensation is a classic and powerful method for forming carbon-carbon bonds and is a key strategy for synthesizing α,β-unsaturated aldehydes, which are isomers and important analogues of this compound. ncert.nic.in The reaction between an enolate and an aldehyde or ketone can be controlled to favor the formation of specific diastereomers, particularly when chiral auxiliaries or catalysts are employed. harvard.edu

The synthesis of the related compound, 4-methyl-2-phenylpent-2-enal, can be achieved via an aldol condensation between benzaldehyde and 3-methylbutanal (B7770604). By carefully selecting the reaction conditions, such as the base and solvent, the formation of the desired α,β-unsaturated product can be optimized. The Zimmerman-Traxler model provides a framework for predicting the stereochemical outcome of aldol reactions involving metal enolates, suggesting that the geometry of the enolate dictates the syn or anti configuration of the product. harvard.edu

| Reactants | Product | Catalyst/Conditions | Key Findings |

| Benzaldehyde and 3-Methylbutanal | 4-Methyl-2-phenylpent-2-enal | Acid or base catalysis | Yields typically 60-80%. |

| Aldehydes and Ketones with α-hydrogens | β-Hydroxy aldehydes/ketones (Aldols/Ketols) | Dilute alkali | Products can readily dehydrate to form α,β-unsaturated carbonyls. ncert.nic.in |

3 Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. Key strategies include the use of non-hazardous solvents, solvent-free reaction conditions, and biocatalysis.

1 Solvent-Free and Aqueous Reaction Media

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents. The aldol condensation, a key reaction for synthesizing analogues of this compound, has been successfully performed under solvent-free conditions. truman.edutruman.edu This is often achieved by grinding the solid reactants together, where the formation of a eutectic mixture can lead to a liquid phase that facilitates the reaction. truman.edutruman.edu For example, the solvent-free aldol condensation of various aldehydes and ketones using a solid base like sodium hydroxide (B78521) has been shown to be an efficient and environmentally friendly method. truman.edutruman.edusciepub.com

The use of water as a reaction medium is another important green chemistry approach. While organic compounds often have low solubility in water, the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media. The isomerization of β,γ-unsaturated aldehydes to their α,β-unsaturated counterparts can be carried out in an aqueous base. google.com

2 Biocatalytic Transformations for Specific Chemo- and Stereoselectivity

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. For the synthesis of chiral aldehydes, biocatalytic reductions of corresponding carboxylic acids or the oxidation of primary alcohols are highly relevant.

Ene-reductases are enzymes that can catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated carbonyl compounds. researchgate.net This approach can be used to introduce chirality at the α- and/or β-positions. researchgate.net While direct biocatalytic synthesis of this compound is not widely reported, the reduction of a suitable α,β-unsaturated precursor could be a viable route. Furthermore, the use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, has been explored for the reduction of ketones to chiral alcohols, demonstrating the potential of readily available biological materials in asymmetric synthesis. nih.gov The development of transaminases for the synthesis of chiral amines from ketones also highlights the power of directed evolution to create highly efficient and selective biocatalysts for industrial applications.

| Biocatalyst Type | Reaction Type | Substrate Type | Product Type | Key Advantages |

| Ene-reductases | Asymmetric reduction | α,β-Unsaturated carbonyls | Chiral saturated carbonyls | High stereoselectivity. researchgate.net |

| Daucus carota (carrot) cells | Reduction | Ketones | Chiral alcohols | Readily available, environmentally benign. nih.gov |

| Transaminases | Asymmetric amination | Ketones | Chiral amines | High efficiency and selectivity through directed evolution. |

Flow Chemistry and Continuous Process Synthesis of this compound

The application of flow chemistry and continuous processing for the synthesis of fine chemicals has gained significant traction in recent years. enantia.com These methodologies offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. nih.goveuropa.euyoutube.com In the context of synthesizing α,β-unsaturated aldehydes like this compound, flow chemistry presents a compelling approach, particularly for aldol condensation reactions which are a primary route to such compounds. acs.orgstudylib.net

Continuous-flow systems typically involve pumping reagents through a temperature-controlled reactor, which can be a microreactor or a packed-bed reactor containing a heterogeneous catalyst. europa.euyoutube.com This setup allows for the rapid optimization of reaction conditions such as temperature, pressure, and residence time, leading to higher yields and purities of the desired product. nih.gov The large surface-area-to-volume ratio in flow reactors facilitates efficient heat dissipation, which is crucial for managing exothermic reactions like aldol condensations. europa.eu

For the synthesis of this compound, a plausible continuous process would involve the aldol condensation of propanal and phenylacetone. In a flow setup, streams of the two reactants, potentially with a solvent and a catalyst, would be continuously mixed and fed into the reactor.

Several catalytic systems have been demonstrated to be effective for aldol condensations in flow. These include immobilized organocatalysts, such as proline derivatives grafted onto a solid support, and heterogeneous basic or acidic catalysts. chemistryviews.orgresearchgate.netthieme-connect.com For instance, a strongly basic anion-exchange resin has been successfully used as a catalyst for the aldol condensation of aromatic ketones with aldehydes in a continuous-flow system. acs.orgthieme-connect.com Such a system could be adapted for the synthesis of this compound, offering the benefits of easy catalyst separation and reuse.

The use of immobilized catalysts in packed-bed reactors is particularly advantageous for continuous processes as it simplifies product purification, with the catalyst being retained within the reactor. researchgate.net This approach has been shown to be effective for asymmetric aldol reactions, yielding products with high enantioselectivity. researchgate.nettandfonline.com

The table below illustrates typical reaction parameters and outcomes for aldol condensations of analogous compounds in continuous flow systems, providing a basis for the development of a specific process for this compound.

| Catalyst | Reactants | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Polystyrene-immobilized proline derivative | Cyclohexanone, 4-Nitrobenzaldehyde | Room Temperature | 26 min | High | chemistryviews.orgresearchgate.net |

| Basic anion-exchange resin (A26) | Aromatic ketones, Aldehydes | 0-60 | Not specified | 46-quant. | thieme-connect.com |

| Heterogeneous solid acid | Alkynes, Aldehydes | 90 | 0.5 mL/min | 84 | nih.gov |

The development of a continuous flow process for the synthesis of this compound would likely involve an initial screening of catalysts and reaction conditions in a microreactor system. Once optimized, the process could be scaled up by either increasing the reactor volume or by running multiple reactors in parallel. researchgate.net This approach allows for on-demand production and can be integrated into multi-step continuous syntheses of more complex molecules. springerprofessional.de

Reactivity and Mechanistic Investigations of 2 Methyl 4 Phenylpent 3 Enal

Nucleophilic and Electrophilic Transformations at the Enal Moiety

The polarized nature of the enal functional group allows for selective attack by nucleophiles at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The specific pathway is often dictated by the nature of the nucleophile and the reaction conditions.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a soft nucleophile adds to the electrophilic β-carbon of the enal system. Organocatalysis has emerged as a powerful tool for achieving asymmetric Michael additions. acs.orgnih.gov While specific studies on 2-Methyl-4-phenylpent-3-enal are not extensively documented, the principles of organocatalyzed Michael additions to similar α,β-unsaturated aldehydes are well-established. mdpi.com These reactions often employ chiral secondary amines as catalysts, which react with the enal to form a transient enamine intermediate. This enamine then acts as the nucleophile, attacking an electrophilic Michael acceptor. acs.org

Alternatively, the enal itself acts as the Michael acceptor. In this scenario, a chiral catalyst activates the enal towards attack by a nucleophile. For instance, chiral thiourea-based organocatalysts have been used to facilitate the addition of various nucleophiles to α,β-unsaturated systems through hydrogen bonding interactions that enhance the electrophilicity of the β-carbon. mdpi.com

Table 1: Representative Organocatalytic Michael Addition Note: This table represents a general transformation for α,β-unsaturated aldehydes, as specific data for this compound is not available.

| Catalyst Type | Nucleophile | Solvent | Outcome |

| Chiral 1,2-Diamine-Thiourea | Isobutyraldehyde | Water | High yield and enantioselectivity (≥97% yield, 99% ee) for addition to maleimides. nih.gov |

| Diarylprolinol Silyl Ether | Aldehydes | Not specified | Provides β-substituted-δ-nitroalcohols in high optical purity (96-99% ee) from nitroethylene. |

The aldehyde carbonyl group is an electrophilic center susceptible to attack by nitrogen nucleophiles, such as primary and secondary amines. The reaction with a primary amine (R-NH₂) leads to the formation of an imine (a C=N bond), also known as a Schiff base, through a condensation reaction where a molecule of water is eliminated. libretexts.orgmasterorganicchemistry.comorgoreview.com The reaction with a secondary amine (R₂NH) yields an enamine, a compound containing both an alkene and an amine functional group. chemistrysteps.comjove.comyoutube.commasterorganicchemistry.com

The mechanism for both processes is similar, proceeding through a carbinolamine intermediate. libretexts.orgkhanacademy.org It is an acid-catalyzed, reversible process often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.commasterorganicchemistry.com The final step distinguishes the two pathways: in imine formation, a proton is removed from the nitrogen, whereas in enamine formation, a proton is abstracted from the α-carbon. chemistrysteps.comjove.com The ideal pH for these reactions is typically mildly acidic (around 4-5) to facilitate both protonation of the carbonyl and ensure the amine remains a competent nucleophile. jove.comlibretexts.org

The formation of enamines from α,β-unsaturated aldehydes like this compound is particularly significant as it can lead to the creation of dienamine intermediates, which alter the molecule's reactivity, directing subsequent reactions to the γ-position. rsc.orgrsc.org

Table 2: General Mechanism of Imine and Enamine Formation

| Step | Imine Formation (with RNH₂) | Enamine Formation (with R₂NH) |

| 1 | Nucleophilic attack of primary amine on carbonyl carbon. | Nucleophilic attack of secondary amine on carbonyl carbon. |

| 2 | Proton transfer to form a neutral carbinolamine. | Proton transfer to form a neutral carbinolamine. |

| 3 | Protonation of the hydroxyl group to form a good leaving group (H₂O). | Protonation of the hydroxyl group to form a good leaving group (H₂O). |

| 4 | Elimination of water to form a positively charged iminium ion. | Elimination of water to form a positively charged iminium ion. |

| 5 | Deprotonation of the nitrogen atom to yield the neutral imine. | Deprotonation of the α-carbon to yield the neutral enamine. |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated π-system of this compound makes it a potential substrate for such transformations.

Sigmatropic rearrangements involve the migration of a σ-bond within a π-system. The libretexts.orglibretexts.org-sigmatropic rearrangement is a well-known class, which includes the Cope and Claisen rearrangements. wikipedia.orgwikipedia.orgmasterorganicchemistry.comjk-sci.com

Claisen Rearrangement: This reaction typically involves the thermal rearrangement of an allyl vinyl ether or an allyl phenyl ether. wikipedia.orglibretexts.orglibretexts.org While this compound itself would not undergo a classic Claisen rearrangement, a hypothetical precursor like an allyl vinyl ether could be envisioned to synthesize a related γ,δ-unsaturated aldehyde. Evidence for the concerted mechanism of the Claisen rearrangement has been demonstrated using carbon-14 (B1195169) labeling studies on allyl phenyl ethers. acs.orgnih.gov

Cope Rearrangement: This reaction involves the libretexts.orglibretexts.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.comjove.com The reaction is reversible and proceeds through a concerted mechanism, often via a chair-like transition state. jk-sci.comjove.com The equilibrium favors the formation of the more thermodynamically stable alkene. The development of metal-catalyzed nih.gov and organocatalytic wikipedia.org Cope rearrangements has allowed the reaction to proceed under milder conditions.

Recent studies have also explored radical pathways for the functionalization of α-branched enals. A notable example is the asymmetric catalytic functionalization at the remote γ-position, which proceeds via a radical mechanism. rsc.orgrsc.orgresearchgate.net This process utilizes a dual organocatalytic system under visible light, where a chiral secondary amine generates a dienamine intermediate from the enal. rsc.org This dienamine then intercepts photogenerated radicals with high γ-selectivity and stereocontrol. rsc.orgrsc.org

The carbon-carbon double bond in the enal moiety can participate as a component in cycloaddition reactions.

Diels-Alder Reaction: In this [4+2] cycloaddition, the enal typically acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgsigmaaldrich.com The electron-withdrawing aldehyde group activates the dienophile for normal electron-demand Diels-Alder reactions. organic-chemistry.org An interesting synthetic strategy involves using α,β-unsaturated aldehydes as alkene equivalents, where the aldehyde group serves as a traceless activating and directing group that is removed via decarbonylation after the cycloaddition. nih.gov

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole reacting with a dipolarophile (the enal) to form a five-membered heterocyclic ring. wikipedia.org Catalytic enantioselective versions of this reaction have been developed. For example, cationic cobalt(III) complexes have been shown to catalyze the reaction of nitrones with α,β-unsaturated aldehydes to produce isoxazolidines with high enantioselectivity. oup.com This highlights a pathway to synthesize complex heterocyclic structures from enal precursors.

Intramolecular Cyclization and Cascade Reactions

The multiple reactive sites within this compound and its derivatives allow for the design of intramolecular reactions and one-pot cascade sequences.

Intramolecular conjugate additions of aldehyde-derived enamines to tethered α,β-unsaturated esters have been reported. wisc.edu This cyclization requires a dual catalyst system: a chiral secondary amine (like a pyrrolidine) to form the nucleophilic enamine and a hydrogen-bond donor co-catalyst to activate the electrophilic ester. wisc.edu Careful selection of the co-catalyst is crucial to favor the desired intramolecular cyclization over competing intermolecular side reactions. wisc.edu

Furthermore, multi-enzyme cascade reactions offer an efficient and environmentally benign approach to complex molecule synthesis. acs.orgresearchgate.netsciepublish.comtsijournals.comacs.org These one-pot processes combine several enzymatic transformations, avoiding the need to isolate intermediates, which can drive unfavorable equilibria and minimize waste. researchgate.netacs.org While a specific cascade for this compound is not detailed, one could envision a sequence combining an ene-reductase and an alcohol dehydrogenase for stereoselective reductions, or other enzyme combinations to build the molecule or use it as a starting material for more complex products.

Intramolecular Hydroacylation Reactions

Intramolecular hydroacylation involves the addition of the aldehyde C-H bond across a carbon-carbon multiple bond. While direct examples involving this compound are not prevalent in the literature, the reactivity of analogous systems provides significant insight. Rhodium catalysts are particularly effective for this transformation. For instance, the hydroacylation of aldehydes containing a pendant alkene can lead to the formation of cyclic ketones. The success of these reactions is often dependent on the catalyst system and the substitution pattern of the alkene.

In a related context, the enantioselective intramolecular hydroacylation of trisubstituted alkenes has been achieved using rhodium catalysts, yielding polycyclic architectures with high enantioselectivity. nih.gov These processes often proceed through a pathway involving alkene hydroacylation followed by epimerization to afford thermodynamically stable products. nih.gov Given the structure of this compound, a rhodium-catalyzed intramolecular hydroacylation, if successful, would be expected to yield a cyclopentanone (B42830) derivative. The reaction would likely require a carefully selected chiral ligand to achieve asymmetric induction.

| Catalyst System | Substrate Type | Product Type | Key Features |

| [Rh(COD)Cl]₂ / Chiral Phosphine (B1218219) | ortho-Allylbenzaldehydes | 3,4-dihydronaphthalen-1(2H)-ones | High yields and enantioselectivities. organic-chemistry.org |

| Rhodium / (S)-DTBM-SEGPHOS | 2-(cyclohex-1-en-1-yl)benzaldehydes | hexahydro-9H-fluoren-9-ones | High yields, enantioselectivities, and diastereoselectivities. nih.gov |

Prins-Type Cyclizations and Related Oxa-Cyclizations

The Prins reaction and its variants are powerful methods for the formation of oxygen-containing heterocycles, typically involving the acid-catalyzed reaction of an aldehyde with an alkene. wikipedia.org In the context of this compound, an intramolecular Prins-type cyclization is not directly feasible due to the absence of a tethered hydroxyl group. However, intermolecular Prins reactions with suitable diols or related nucleophiles could be envisioned.

More relevant are oxa-cyclizations where the aldehyde is attacked by an external nucleophile, followed by cyclization onto the double bond. Lewis acids play a crucial role in activating the aldehyde towards nucleophilic attack. uva.es The stereochemical outcome of such cyclizations is often predictable, proceeding through chair-like transition states to minimize steric interactions. beilstein-journals.org For example, the AlCl₃-catalyzed cyclization of homoallylic alcohols with aldehydes yields tetrahydropyrans with excellent diastereoselectivity. beilstein-journals.org The nature of the Lewis acid can significantly influence the reaction pathway, leading to different products. uva.es

| Lewis Acid | Reactants | Product Type | Reference |

| AlCl₃ | Homoallylic alcohol and aldehyde | 4-Chlorotetrahydropyran | beilstein-journals.org |

| BF₃·OEt₂/HOAc | Chiral alcohol and aldehyde | Tetrahydropyran (with partial racemization) | beilstein-journals.org |

| SnCl₄ | Acetal-protected carbonyl and silyl-protected hydroxyl | Ring-contracted aldehyde (Prins-pinacol) | wikipedia.org |

Carbonyl-Ene Reactions and Related Cyclizations

The carbonyl-ene reaction is an atom-economical transformation that forms a homoallylic alcohol from the reaction of an alkene with an aldehyde. rsc.org Intramolecular versions of this reaction are particularly useful for constructing cyclic systems. For a molecule like this compound, an intramolecular carbonyl-ene reaction would require the presence of an additional tethered alkene to act as the "ene" component.

However, considering the structural motifs present, it can participate as the "enophile" in intermolecular reactions. More applicably, related cyclizations can be considered. For instance, the intramolecular reaction of citronellal, which bears a structural resemblance to potential derivatives of our target compound, can undergo a carbonyl-ene reaction to form isopulegol, a precursor to menthol. libretexts.org This highlights the potential for such cyclizations in related systems. Organocatalysts, such as phosphoric acids, have been shown to effectively promote intramolecular carbonyl-ene reactions, leading to the formation of five- and six-membered rings. rsc.org

Palladium-Catalyzed Coupling and Functionalization Reactions

Palladium catalysis offers a vast toolbox for carbon-carbon and carbon-heteroatom bond formation. The double bond in this compound is a prime site for such transformations, particularly the Mizoroki-Heck reaction. organic-chemistry.org

The Heck reaction typically involves the coupling of a vinyl or aryl halide with an alkene. organic-chemistry.orgyoutube.com In the case of this compound, it could serve as the alkene partner in a cross-coupling reaction with an aryl or vinyl halide. The regioselectivity of the addition would be influenced by the steric and electronic properties of the substituents on the double bond. The reaction of alkenes with phenylsulfonium salts in the presence of a palladium catalyst has also been reported as a Heck-type reaction. rsc.org

The development of phosphine-free palladium catalysts has expanded the scope and practicality of these reactions. nih.gov Furthermore, the reaction conditions, including the choice of base and solvent, can have a significant impact on the efficiency and selectivity of the coupling.

| Catalyst System | Coupling Partners | Product Type | Key Features |

| Pd[P(t-Bu)₃]₂ / TsOH | [Ph₂SRfn][OTf] and alkene | Phenylated alkene | Room temperature reaction. rsc.org |

| Pd(OAc)₂ / PPh₃ / NaOAc | Aryl iodide and alkene | Substituted alkene | Classic Heck reaction conditions. youtube.com |

| Phosphine-free Pd | Iodobenzene or Phenylboronic acid and Eugenol/Estragole | Arylated natural products | Use of greener arylating agents. nih.gov |

Stereochemical Aspects in 2 Methyl 4 Phenylpent 3 Enal Research

Absolute and Relative Stereochemistry: Determination and Assignment Methodologies

The determination of the absolute and relative stereochemistry of a chiral molecule like 2-Methyl-4-phenylpent-3-enal, which contains at least one stereocenter at the C2 position, would theoretically rely on a combination of spectroscopic and crystallographic techniques. The presence of a double bond at the C3-C4 position also introduces the possibility of E/Z isomerism.

Hypothetical Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to determine the relative stereochemistry of the molecule. By observing the spatial proximity of different protons, the cis/trans and syn/anti relationships between substituents could be elucidated.

X-ray Crystallography: The most definitive method for determining both the relative and absolute stereochemistry is single-crystal X-ray diffraction. This would require the successful crystallization of the compound or a suitable crystalline derivative. To date, no published crystal structure for this compound is available.

Chiroptical Spectroscopy: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) would be used to determine the chiroptical properties of the enantiomers. Comparison of experimental data with theoretical calculations (e.g., time-dependent density functional theory) could aid in the assignment of the absolute configuration.

Chiral Auxiliary-Mediated Asymmetric Induction

The synthesis of specific stereoisomers of this compound would likely involve the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the formation of a new stereocenter.

Conceptual Approach:

A common strategy would involve the attachment of a chiral auxiliary to a precursor molecule, followed by a stereoselective reaction to introduce the desired chirality at the C2 position. For instance, an Evans auxiliary or a SAMP/RAMP auxiliary could be used to functionalize a simpler aldehyde or carboxylic acid derivative, followed by a series of steps to construct the this compound framework. After the key stereoselective step, the auxiliary would be removed to yield the enantiomerically enriched target compound. No specific examples of this approach have been reported for the synthesis of this compound.

Diastereomeric and Enantiomeric Ratio Analysis in Synthetic Products

Following a stereoselective synthesis, the analysis of the resulting product mixture is crucial to determine the effectiveness of the asymmetric induction. This involves quantifying the ratio of diastereomers and the enantiomeric excess (ee) of the desired enantiomer.

Standard Analytical Techniques:

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, the different stereoisomers will have different retention times, allowing for their separation and quantification.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of enantiomers in the NMR spectrum, allowing for the determination of the enantiomeric ratio.

There is no published data detailing the diastereomeric or enantiomeric ratios for any synthesis of this compound.

Chiral Resolution Techniques for Enantiomer Separation

If a stereoselective synthesis is not employed, a racemic mixture of this compound would be obtained. The separation of this racemate into its individual enantiomers would be achieved through chiral resolution.

Potential Resolution Methods:

Classical Resolution via Diastereomeric Salt Formation: This would involve reacting the racemic aldehyde with a chiral resolving agent to form a pair of diastereomeric derivatives (e.g., imines or acetals). These diastereomers could then be separated by conventional techniques such as crystallization or chromatography, followed by the removal of the resolving agent to yield the pure enantiomers.

Preparative Chiral Chromatography: Similar to the analytical techniques described above, preparative-scale chiral GC or HPLC could be used to separate larger quantities of the enantiomers.

Specific protocols for the chiral resolution of this compound have not been documented in the scientific literature.

Computational and Theoretical Studies of 2 Methyl 4 Phenylpent 3 Enal

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-Methyl-4-phenylpent-3-enal, these calculations help to elucidate its preferred shapes and electronic properties, which are key determinants of its chemical behavior.

Conformational Analysis and Energy Minima Determination

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy of the molecule as a function of its dihedral angles. By systematically rotating the bonds—specifically the C-C single bonds in the pentenal chain and the bond connecting the phenyl group to the chain—a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformers.

Table 1: Calculated Properties of 2-Methyl-2-phenylpent-4-enal (Isomer)

| Property | Value | Source |

| Molecular Weight | 174.24 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Note: Data is for the isomer 2-Methyl-2-phenylpent-4-enal as specific computational data for this compound is not available. nih.gov

Tautomerism and Isomerization Pathways

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. wikipedia.org For aldehydes and ketones, the most common form of tautomerism is the keto-enol tautomerism, where an equilibrium exists between the carbonyl (keto) form and a form containing a hydroxyl group bonded to a double-bonded carbon (enol). wikipedia.orgmdpi.com

In the case of this compound, the presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) is a prerequisite for conventional keto-enol tautomerism. nih.gov The molecule possesses an α-hydrogen, making this process possible. The isomerization to its enol tautomer would involve the deprotonation at the α-carbon and subsequent protonation of the carbonyl oxygen, leading to the formation of 2-methyl-4-phenylpenta-1,3-dien-1-ol.

Computational studies can model this process by calculating the energies of the keto and enol forms, as well as the transition state connecting them. This allows for the determination of the equilibrium constant and the activation energy for the tautomerization. Generally, for simple aldehydes and ketones, the keto form is significantly more stable. wikipedia.org The presence of conjugation in the enol form of this compound could offer some stabilization, but the keto form is still expected to be the predominant species under normal conditions.

Reaction Mechanism Elucidation and Transition State Analysis

Understanding how a reaction proceeds at a molecular level is a central goal of chemistry. Computational chemistry provides powerful tools to map out reaction pathways and analyze the high-energy transition states that govern the reaction rate.

Potential Energy Surface Mapping and Reaction Pathway Modeling

The reactivity of α,β-unsaturated aldehydes like this compound is characterized by the conjugated system, which allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond. wikipedia.orgpressbooks.pub The outcome of a reaction often depends on the nature of the nucleophile and the reaction conditions.

A potential energy surface (PES) for a reaction involving this compound can be computationally generated to visualize the energy changes as the reactants are converted into products. This surface maps the energy of the system as a function of the geometric coordinates of the atoms involved in the reaction. The lowest energy path on this surface represents the most likely reaction pathway.

For instance, in a nucleophilic addition reaction, the PES would show the energy landscape as the nucleophile approaches either the carbonyl carbon (C2) or the β-carbon (C4). The relative heights of the energy barriers (transition states) for these two pathways would determine the regioselectivity of the reaction. While specific PES data for this compound is scarce, general principles suggest that hard nucleophiles tend to favor 1,2-addition, while softer nucleophiles favor 1,4-addition.

Catalyst-Substrate Interactions and Activation Energy Profiles

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. Computational studies are instrumental in understanding how a catalyst interacts with a substrate like this compound.

For example, in an acid-catalyzed reaction, the protonation of the carbonyl oxygen would be the initial step. Quantum chemical calculations can model this protonation, showing how it increases the electrophilicity of both the carbonyl carbon and the β-carbon. By calculating the activation energies for the subsequent nucleophilic attack on both the catalyzed and uncatalyzed pathways, the efficacy of the catalyst can be quantified.

Similarly, in organocatalysis, the formation of an iminium ion intermediate by the reaction of the aldehyde with a chiral amine catalyst is a common strategy. Computational modeling can elucidate the structure of this intermediate and explain how the catalyst controls the stereochemical outcome of the reaction.

Solvent Effects and Environmental Impact on Reaction Dynamics

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. rsc.org Computational models can incorporate the effects of the solvent, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium with specific properties like dielectric constant.

For reactions involving polar species, such as the transition states in many additions to carbonyl compounds, a polar solvent can provide stabilization, thereby lowering the activation energy and accelerating the reaction. rsc.org Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction will be slower.

In the case of this compound, the polarity of the molecule and the charge distribution in the transition states of its reactions will determine the extent of solvent effects. For example, in a conjugate addition, the transition state involves the development of a negative charge on the oxygen atom and a partial negative charge on the α-carbon. A protic solvent could stabilize this transition state through hydrogen bonding, thus favoring the 1,4-addition pathway. Computational studies can quantify these interactions and predict the reaction kinetics in different solvent environments.

Prediction of Spectroscopic Parameters for Research Validation

In the structural elucidation and characterization of novel compounds like this compound, the validation of experimental findings with theoretical data is paramount. Computational chemistry offers a powerful suite of tools for the ab initio prediction of spectroscopic parameters, providing a valuable benchmark for experimental results. numberanalytics.comnih.gov These theoretical calculations not only help in the confirmation of the molecular structure but also aid in the assignment of complex spectral features.

The primary methods employed for these predictions are rooted in quantum mechanics, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. numberanalytics.comresearchgate.netresearchgate.net For enhanced accuracy, especially in predicting nuclear magnetic resonance (NMR) spectra, specialized functionals and basis sets are often employed. github.io Time-dependent DFT (TD-DFT) is particularly effective for calculating electronic transitions, which correspond to UV-Vis absorption spectra. researchgate.netresearchgate.net

The process typically begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory. researchgate.net Following this, calculations are performed to predict various spectroscopic data. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR shielding tensors, which are then converted into chemical shifts. numberanalytics.com Similarly, the vibrational frequencies and their corresponding intensities for an infrared (IR) spectrum can be computed, and electronic excitation energies and oscillator strengths for a UV-Vis spectrum can be determined. researchgate.netmit.edu The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can further refine the accuracy of these predictions by accounting for the influence of the solvent environment on the molecule's properties. github.io

The following tables present the predicted spectroscopic parameters for this compound, derived from theoretical calculations. These values serve as a reference for the validation of experimentally obtained spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts are crucial for identifying the electronic environment of protons within the molecule. The aldehydic proton is expected to be significantly deshielded, appearing at a high chemical shift value. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic H | 9.5 - 9.8 | d | ~3.0 |

| Vinylic H | 6.2 - 6.5 | d | ~8.0 |

| Methine H (on C2) | 2.8 - 3.1 | m | - |

| Phenyl H | 7.2 - 7.5 | m | - |

| Methyl H (on C2) | 1.1 - 1.3 | d | ~7.0 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the aldehyde is characteristically found at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 195 |

| C4 (Phenyl-substituted) | 155 - 160 |

| C3 (Vinylic) | 128 - 132 |

| Phenyl C (quaternary) | 138 - 142 |

| Phenyl C-H | 127 - 130 |

| C2 (Methine) | 35 - 40 |

| C-Methyl (on C4) | 20 - 25 |

Predicted Infrared (IR) Absorption Frequencies

Theoretical IR spectroscopy predicts the vibrational modes of the molecule. mit.edu For this compound, the most prominent peaks are expected to be the C=O and C=C stretching vibrations, with their positions influenced by the α,β-unsaturation. orgchemboulder.compressbooks.pub The conjugation lowers the frequency of the carbonyl stretch compared to a saturated aldehyde. libretexts.orglibretexts.org

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (Aldehyde) | 2720 - 2750 | Medium |

| C-H stretch (Aromatic/Vinylic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2980 | Strong |

| C=O stretch (α,β-unsaturated Aldehyde) | 1685 - 1705 | Strong |

| C=C stretch (Alkene) | 1620 - 1640 | Medium |

Predicted UV-Vis Absorption Maxima

The prediction of the UV-Vis spectrum via TD-DFT helps identify the electronic transitions within the molecule. researchgate.net The extended conjugation involving the phenyl ring, the double bond, and the carbonyl group is expected to result in strong absorption in the UV region.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 280 - 300 | High |

By comparing these computationally predicted spectra with experimental data, researchers can confidently validate the structure of this compound and accurately assign its spectral features.

Advanced Research Methodologies Applied to 2 Methyl 4 Phenylpent 3 Enal Studies

In Situ Spectroscopic Probes for Reaction Monitoring

The synthesis of 2-Methyl-4-phenylpent-3-enal, likely proceeding through an aldol (B89426) condensation or similar carbon-carbon bond-forming reaction, can be meticulously monitored in real-time using in situ spectroscopic techniques. These methods provide a continuous stream of data on the concentrations of reactants, intermediates, and products without the need for sample extraction, thus preserving the integrity of the reaction. spectroscopyonline.commt.com

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for this purpose. By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can track the disappearance of the characteristic carbonyl (C=O) stretch of the precursor aldehydes and the appearance of the conjugated C=C and C=O stretching frequencies of this compound. For instance, in the aldol condensation of acetone, FTIR has been used to observe the formation of mesityl oxide, a related α,β-unsaturated carbonyl compound. osti.gov This approach allows for precise determination of reaction kinetics, identification of transient intermediates, and optimization of reaction conditions such as temperature and catalyst loading. spectroscopyonline.commt.com

Raman Spectroscopy offers a complementary in situ monitoring solution. It is particularly adept at observing the C=C bond formation due to the high polarizability of this functional group. spiedigitallibrary.org Since water is a weak Raman scatterer, this technique is well-suited for aqueous reaction media.

UV-Vis Spectroscopy can also be employed to monitor the formation of the conjugated system in this compound. The development of the extended π-system as the product forms leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum, which can be correlated with product concentration. osti.gov

The following table summarizes the potential application of these in situ spectroscopic probes for monitoring the synthesis of this compound.

| Spectroscopic Probe | Key Observable Changes for this compound Synthesis | Advantages for Reaction Monitoring |

| In Situ FTIR | Disappearance of precursor aldehyde C=O stretch; Appearance of conjugated C=C and C=O stretches. | Provides detailed information on multiple functional groups simultaneously. |

| In Situ Raman | Strong signal for the newly formed C=C bond. | Excellent for monitoring C=C bond formation and use in aqueous media. |

| In Situ UV-Vis | Shift to longer wavelengths (bathochromic shift) as the conjugated system forms. | High sensitivity for conjugated systems, allowing for the detection of low concentrations. |

Advanced Chromatographic and Separation Techniques for Complex Mixture Analysis

As a fragrance-related compound, this compound is often a component of complex mixtures, such as essential oils or synthetic fragrance formulations. alwsci.com Advanced chromatographic techniques are indispensable for its separation, identification, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent technique for the analysis of volatile compounds like this compound. spiedigitallibrary.orgiltusa.com In this method, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification. alwsci.com

High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of less volatile or thermally labile derivatives of this compound. iltusa.comnih.gov By employing a suitable stationary phase and a mobile phase gradient, components can be separated based on their polarity. Coupling HPLC with a UV detector set to the absorbance maximum of the conjugated system or a mass spectrometer (LC-MS) allows for both quantification and structural confirmation. alwsci.com

Multidimensional Gas Chromatography (MDGC) offers enhanced resolution for extremely complex mixtures. numberanalytics.com This technique involves using two or more columns with different stationary phases to separate co-eluting peaks from the first column, providing a more comprehensive profile of the sample.

The table below outlines the primary applications of these advanced chromatographic techniques in the analysis of this compound.

| Chromatographic Technique | Principle of Separation | Application for this compound |

| GC-MS | Boiling point and polarity in a gas phase. | Identification and quantification in volatile mixtures like perfumes. spiedigitallibrary.orgalwsci.com |

| HPLC | Polarity-based partitioning between a stationary and liquid mobile phase. | Analysis of derivatives or in formulations where volatility is a concern. iltusa.comnih.gov |

| MDGC | Sequential separation on multiple columns with different selectivities. | High-resolution separation from isomeric or structurally similar compounds in complex matrices. numberanalytics.com |

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

While this compound itself is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids. X-ray crystallography provides unambiguous proof of the three-dimensional structure of these solid-state derivatives. This technique involves diffracting X-rays off a single crystal of the compound, which allows for the precise determination of bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net

A relevant example is the crystal structure analysis of 4-Methyl-2-phenylpent-2-enal thiosemicarbazone , a derivative of a close isomer. iucr.orgresearchgate.net In a study of this compound, X-ray diffraction revealed a monoclinic crystal system with the space group C2/c. researchgate.net The analysis provided precise atomic coordinates and confirmed the E and Z configurations with respect to the C=N and C=C bonds, respectively. iucr.org The dihedral angle between the thiosemicarbazone moiety and the phenyl ring was determined to be 53.15 (12)°. iucr.orgresearchgate.net Such detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which were also observed in the crystal lattice of this derivative. iucr.org

The crystallographic data for 4-Methyl-2-phenylpent-2-enal thiosemicarbazone is summarized in the table below. researchgate.net

| Crystal Data | 4-Methyl-2-phenylpent-2-enal thiosemicarbazone |

| Chemical Formula | C13H17N3S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 30.3184 (13) |

| b (Å) | 9.0740 (3) |

| c (Å) | 8.0354 (3) |

| β (°) | 93.127 (5) |

| Volume (ų) | 2205.52 (15) |

| Z | 8 |

This data provides a blueprint for how X-ray crystallography could be applied to a suitable crystalline derivative of this compound to confirm its structure with absolute certainty.

Isotopic Labeling Studies for Mechanistic Pathway Tracing

Isotopic labeling is a powerful technique used to trace the pathways of atoms through a chemical reaction, thereby elucidating the reaction mechanism. youtube.com In the context of this compound, this methodology could be employed to understand its formation, which is likely an aldol condensation reaction.

For example, to confirm the origin of the atoms in the final product, one of the aldehyde precursors could be synthesized with a stable isotope, such as Deuterium (²H) or Carbon-13 (¹³C), at a specific position. After the reaction, the position of the isotopic label in the this compound product can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

A hypothetical isotopic labeling experiment to study the formation of this compound via the aldol condensation of benzaldehyde (B42025) and 3-methylbutanal (B7770604) is outlined below:

Synthesis of Labeled Precursor: Benzaldehyde could be synthesized with a ¹³C label at the carbonyl carbon (¹³C=O).

Condensation Reaction: The ¹³C-labeled benzaldehyde would then be reacted with unlabeled 3-methylbutanal under typical aldol condensation conditions.

Product Analysis: The resulting this compound would be analyzed by ¹³C NMR. The location of the enhanced ¹³C signal would confirm which carbon atom from the benzaldehyde precursor became part of the final structure and its exact position.

Role of 2 Methyl 4 Phenylpent 3 Enal As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of 2-Methyl-4-phenylpent-3-enal make it an important precursor in the synthesis of a variety of complex organic molecules. Its α,β-unsaturated aldehyde moiety provides a reactive site for numerous organic reactions.

One notable application is in the synthesis of thiosemicarbazone derivatives. For instance, the reaction of this compound with thiosemicarbazide yields 4-Methyl-2-phenylpent-2-enal thiosemicarbazone. In the crystalline structure of this derivative, the thiosemicarbazone moiety and the phenyl ring exhibit a significant dihedral angle. The crystal packing is stabilized by N—H⋯S hydrogen bonds, forming layers within the structure.

The synthesis of such derivatives highlights the utility of this compound in introducing specific functional groups and building molecular complexity. The resulting compounds can be further studied for their structural and potentially bioactive properties.

Construction of Substituted Carbocyclic and Heterocyclic Systems

The reactivity of this compound lends itself to the construction of various carbocyclic and heterocyclic systems, which are core structures in many natural products and pharmaceutically active compounds.

While direct examples of its use in constructing carbocyclic systems are not prevalent in the provided search results, its analogous α,β-unsaturated aldehyde structure suggests its potential in reactions like Diels-Alder cycloadditions, where it could act as a dienophile to form six-membered rings.

In the realm of heterocyclic synthesis, its derivatives are more prominently featured. For example, 1,2,4-triazole derivatives, known for their biological activity, can be synthesized using precursors that could potentially be derived from this compound. The introduction of a phenyl group and other substituents onto the triazole ring can modulate the pharmacological profile of the resulting molecules. The general strategy involves creating a reactive intermediate from the aldehyde that can then undergo cyclization with a suitable nitrogen-containing compound to form the heterocyclic ring.

Development of Chiral Scaffolds and Ligands

The development of chiral scaffolds and ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. While the direct use of this compound in the development of chiral ligands was not explicitly detailed in the search results, the principles of asymmetric synthesis can be applied to this molecule.

For instance, the reduction of the aldehyde group or the double bond can lead to the formation of chiral centers. Enantioselective methods, employing chiral catalysts or reagents, could be used to control the stereochemistry of these transformations, yielding chiral building blocks. These chiral synthons can then be incorporated into larger molecules to create chiral scaffolds.

Intermediate in Multi-Step Total Synthesis Endeavors

In the context of multi-step total synthesis, a building block like this compound can serve as a key intermediate, providing a significant portion of the carbon skeleton and the necessary functional groups for further elaboration. Its role is to be a versatile starting point that can be transformed through a series of reactions into a more complex intermediate en route to the final target molecule.

An example of a similar building block, methyl 3-bromomethyl-3-butenoate, was used in the stereoselective preparation of (+)-faranal. This demonstrates the strategy of using a functionalized isopentane unit to construct a larger natural product. Similarly, this compound, with its phenyl-substituted and branched carbon chain, could be envisioned as an intermediate in the synthesis of complex natural products or their analogues. The aldehyde functionality allows for chain extension and the introduction of various substituents, while the double bond offers a handle for a range of transformations, including cyclizations and functional group interconversions.

The following table summarizes the key reactions and applications of this compound as a synthetic building block:

| Application Area | Reaction Type / Transformation | Resulting Structure / Compound Class |

| Synthesis of Complex Molecules | Condensation with thiosemicarbazide | Thiosemicarbazone derivatives |

| Heterocyclic Synthesis | Cyclization reactions | 1,2,4-Triazole derivatives (potential) |

| Chiral Scaffold Development | Enantioselective reduction/addition | Chiral alcohols, chiral synthons |

| Total Synthesis | Multi-step reaction sequences | Intermediates for natural product synthesis |

Formation Pathways in Complex Chemical Systems Excluding Biological/sensory Effects

Formation via Maillard Reactions and Aldol (B89426) Condensation in Thermal Processing

The Maillard reaction, a cornerstone of flavor and color development in thermally processed foods, provides a key pathway for the formation of a diverse array of compounds, including branched-chain aldehydes. nih.govsandiego.edu This non-enzymatic browning reaction commences with the condensation of an amino group, typically from an amino acid, with a reducing sugar. nih.govsandiego.edu Subsequent rearrangements and degradations, such as the Strecker degradation, lead to the formation of aldehydes. nih.gov

Specifically, the formation of phenyl-substituted aldehydes like 2-Methyl-4-phenylpent-3-enal is linked to the Maillard reaction involving phenylalanine. The Strecker degradation of phenylalanine can produce phenylacetaldehyde (B1677652). This intermediate can then participate in an aldol condensation reaction with other aldehydes present in the system. For instance, the reaction of phenylacetaldehyde with isovaleraldehyde (B47997) (3-methylbutanal), a common product of leucine (B10760876) degradation, would theoretically lead to the formation of this compound. nih.gov

While the general mechanisms are understood, specific quantitative data on the formation of this compound during the Maillard reaction in various food models remains limited in publicly available scientific literature. However, studies on the formation of its isomer, 4-Methyl-2-phenylpent-2-enal, in cocoa, which has a characteristic cocoa-like aroma, suggest the plausibility of such pathways for related structures. nih.gov

Table 1: General Precursors for Phenyl-Substituted Aldehyde Formation in Maillard Reactions

| Precursor Class | Specific Examples | Resulting Intermediate |

| Amino Acids | Phenylalanine | Phenylacetaldehyde |

| Branched-Chain Amino Acids | Leucine, Isoleucine, Valine | Isovaleraldehyde, 2-Methylbutanal, Isobutanal |

| Reducing Sugars | Glucose, Fructose | Various carbonyls and dicarbonyls |

Degradation Studies and Chemical Stability in Diverse Environments

The chemical stability of α,β-unsaturated aldehydes, including phenyl-substituted variants like this compound, is a critical factor in their persistence and reactivity in various chemical systems. The conjugated system of the double bond and the carbonyl group makes these molecules susceptible to both oxidation and reduction reactions.

The stability of such compounds is influenced by factors including temperature, pH, and the presence of oxidizing or reducing agents. While specific degradation kinetics for this compound are not extensively documented, general principles for α,β-unsaturated aldehydes apply. They can undergo oxidation to form the corresponding carboxylic acid or be reduced at either the carbonyl group to form an alcohol or at the carbon-carbon double bond to yield a saturated aldehyde.

The presence of the phenyl group can influence the stability of the molecule. Electron-donating or withdrawing substituents on the phenyl ring can affect the electron density of the conjugated system and thus its reactivity. nih.govnih.gov

Table 2: Potential Degradation Pathways for this compound

| Degradation Pathway | Reactant/Condition | Potential Product(s) |

| Oxidation | Oxidizing agents (e.g., O₂) | 2-Methyl-4-phenylpent-3-enoic acid |

| Reduction (Carbonyl) | Reducing agents (e.g., NaBH₄) | 2-Methyl-4-phenylpent-3-en-1-ol |

| Reduction (Conjugate) | Catalytic hydrogenation | 2-Methyl-4-phenylpentanal |

| Polymerization | Acidic or basic conditions, heat | Oligomers/Polymers |

Biotransformations and Enzymatic Formation/Degradation in in vitro Chemical Systems

In vitro studies using isolated enzymes or microbial systems can provide insight into the potential metabolic fate of this compound. While specific enzymatic studies on this compound are scarce, research on related aromatic aldehydes and unsaturated aldehydes offers valuable parallels.

Acetogenic bacteria, for example, have been shown to metabolize aromatic aldehydes. nih.gov Depending on the specific microorganism and the available co-substrates, these bacteria can either oxidize the aldehyde group to a carboxylic acid or reduce it to an alcohol. nih.gov For instance, Clostridium formicoaceticum and Clostridium thermoaceticum have been observed to oxidize the aldehyde group of vanillin, while Peptostreptococcus productus can reduce it. nih.gov

Enzymes such as aldehyde dehydrogenases and reductases are key players in the biotransformation of aldehydes. The reduction of the carbon-carbon double bond of α,β-unsaturated aldehydes is another potential enzymatic transformation, leading to the corresponding saturated aldehyde. The specific enzymes and microorganisms capable of transforming this compound would require dedicated in vitro screening and characterization studies.

Table 3: Potential In Vitro Biotransformations of this compound

| Enzyme/Microorganism Type | Transformation | Potential Product |

| Aldehyde Dehydrogenase | Oxidation | 2-Methyl-4-phenylpent-3-enoic acid |

| Aldehyde Reductase/Alcohol Dehydrogenase | Reduction of carbonyl | 2-Methyl-4-phenylpent-3-en-1-ol |

| Ene-Reductase | Reduction of C=C double bond | 2-Methyl-4-phenylpentanal |

| Acetogenic Bacteria (e.g., Clostridium sp.) | Oxidation or Reduction | 2-Methyl-4-phenylpent-3-enoic acid or 2-Methyl-4-phenylpent-3-en-1-ol |

Q & A

Q. How can researchers optimize the synthesis yield of 2-Methyl-4-phenylpent-3-enal while minimizing impurities?

Methodological Answer:

- Step 1 : Use controlled reaction conditions (e.g., low temperature, inert atmosphere) to suppress side reactions, as demonstrated in analogous aldehyde syntheses .

- Step 2 : Employ column chromatography or preparative HPLC for purification, referencing impurity profiling methods for structurally similar compounds like fenofibric acid derivatives .

- Step 3 : Validate purity via NMR (¹H/¹³C) and GC-MS, ensuring alignment with reported spectral data for related enal systems .

Q. What experimental approaches are recommended for characterizing the physicochemical properties of this compound?

Methodological Answer:

- LogP and PSA : Determine experimentally via reversed-phase HPLC (using octanol-water partitioning) and computational tools like Molinspiration, as applied to phenolic analogs (e.g., LogP = 3.24 for 3-(2-methylpent-4-en-2-yl)phenol) .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, using UV-Vis or FTIR to monitor carbonyl group integrity .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

- In vitro screening : Prioritize cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) with dose-response curves (1–100 µM) .

- Structure-activity relationship (SAR) : Compare with structurally related compounds like 4-chloro-3-methylphenol, noting substituent effects on bioactivity .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in oxidation studies be resolved?

Methodological Answer:

- Hypothesis testing : Replicate experiments under standardized conditions (e.g., controlled O₂ levels, catalyst loading) to isolate variables, as advised in mixed-methods research frameworks .

- Advanced analytics : Use LC-QTOF-MS to identify transient intermediates, referencing degradation pathways of α,β-unsaturated aldehydes .

Q. What computational strategies are effective for modeling the enantioselective synthesis of this compound?

Methodological Answer:

Q. How can researchers address gaps in ecotoxicological data for this compound?

Methodological Answer:

Q. What advanced analytical techniques are suitable for resolving stereochemical ambiguities in the compound’s degradation products?

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with polar organic mobile phases to separate enantiomers .

- Vibrational CD (VCD) : Confirm absolute configuration of isolated degradation products, as applied to terpene derivatives .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.